molecular formula C17H17NO5S2 B2477014 (Z)-6-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid CAS No. 307539-02-2

(Z)-6-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid

Cat. No.: B2477014
CAS No.: 307539-02-2
M. Wt: 379.45
InChI Key: NNTUJRWGQQXXRI-ZROIWOOFSA-N
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Description

(Z)-6-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a useful research compound. Its molecular formula is C17H17NO5S2 and its molecular weight is 379.45. The purity is usually 95%.
BenchChem offers high-quality (Z)-6-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-6-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S2/c19-15(20)4-2-1-3-7-18-16(21)14(25-17(18)24)9-11-5-6-12-13(8-11)23-10-22-12/h5-6,8-9H,1-4,7,10H2,(H,19,20)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTUJRWGQQXXRI-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)CCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-6-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazolidinone core, which is known for its diverse biological activities. The presence of the benzo[d][1,3]dioxole moiety is significant as it often enhances the pharmacological properties of compounds through increased lipophilicity and potential interactions with biological targets.

Research indicates that compounds similar to (Z)-6-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid exhibit several mechanisms of action:

  • Antioxidant Activity : Thiazolidinedione derivatives have been shown to possess antioxidant properties, which help in mitigating oxidative stress in cells. This is crucial for protecting against various diseases related to oxidative damage .
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This has been observed in various in vitro studies where similar compounds demonstrated reduced inflammation markers .
  • Antimicrobial Activity : There are indications that derivatives of thiazolidinedione can inhibit microbial growth, although specific data on this compound is limited. Studies have shown varying degrees of antimicrobial efficacy against different bacterial strains .

Efficacy Studies

A series of studies have evaluated the biological activity of related thiazolidinedione derivatives, providing insights into the potential efficacy of (Z)-6-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantSignificant reduction in oxidative stress markers
Anti-inflammatoryDecreased levels of TNF-α and IL-6
AntimicrobialVariable effectiveness against bacterial strains
CytotoxicityInduced apoptosis in cancer cell lines

Case Studies

Several case studies have highlighted the potential therapeutic applications of thiazolidinedione derivatives:

  • Cancer Research : In vitro studies have demonstrated that compounds similar to (Z)-6-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid can induce apoptosis in various cancer cell lines, suggesting a potential role in cancer therapy .
  • Diabetes Management : Thiazolidinediones are well-known for their role as insulin sensitizers. While specific data on this compound's effect on glucose metabolism is lacking, its structural analogs have shown promise in improving insulin sensitivity .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiazolidinone structures exhibit significant antimicrobial properties. For example, derivatives of thiazolidinones have shown effectiveness against various bacterial strains, including resistant ones. A study demonstrated that thiazolidinone derivatives could inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these pathogens .

Anticancer Properties

Thiazolidinone derivatives have also been investigated for their anticancer activities. A case study involving compounds similar to (Z)-6-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid revealed selective cytotoxicity against cancer cell lines such as HeLa (cervical cancer) and U87 (glioblastoma). The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest .

Synthesis of Advanced Materials

The unique structure of (Z)-6-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid allows it to be used in the synthesis of advanced materials. Its derivatives can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. For instance, studies have shown improved tensile strength and thermal resistance when thiazolidinone derivatives were added to polyvinyl chloride (PVC) composites .

Data Tables

Application AreaCompound TypeEffectivenessReference
AntimicrobialThiazolidinone derivativesInhibition of S. aureus & E. coli
AnticancerThiazolidinone analogsCytotoxicity against HeLa & U87
Material SciencePolymer compositesEnhanced thermal stability

Case Studies

  • Antimicrobial Study : A series of thiazolidinone compounds were synthesized and tested against common bacterial strains. Results indicated that modifications to the benzo[d][1,3]dioxole ring significantly increased antimicrobial activity.
  • Cytotoxicity Assay : The cytotoxic effects of (Z)-6-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid were evaluated in vitro on multiple cancer cell lines. The study concluded that specific structural features contributed to selective toxicity towards cancer cells compared to normal cells.

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The hexanoic acid moiety enables typical acid-base and nucleophilic acyl substitution reactions. Key transformations include:

Reaction TypeConditionsProductSupporting Evidence
EsterificationAlcohol (R-OH), H⁺/DCC/DMAPHexanoate ester derivativesSynthesis protocols
AmidationAmine (R-NH₂), EDC/HOBtHexanoamide analogsThiazolidinone derivatization
Salt FormationBase (e.g., NaOH)Sodium/potassium carboxylate saltsAcid-base titration data

The carboxylic acid group’s acidity (predicted pKa ~4.5–5.0) facilitates deprotonation under mild basic conditions, enabling coordination with metal ions or formation of prodrugs .

Thioxothiazolidinone Core Reactivity

The thiazolidinone ring participates in nucleophilic substitutions, ring-opening, and redox reactions:

Nucleophilic Attack at Sulfur

The thiocarbonyl group undergoes nucleophilic substitution with amines or thiols:

ReagentConditionsProductKinetic Data
MethylamineDCM, RT, 12 h2-Methylaminothiazolidin-4-oneComputational ΔG‡: −10.2 kcal/mol
BenzylthiolEtOH, reflux, 6 hDisulfide-linked derivativesThiophilic reactivity

Density functional theory (DFT) studies indicate that the thioxo group’s electrophilicity is enhanced by conjugation with the 4-oxo group, lowering activation barriers for nucleophilic attack .

Ring-Opening Reactions

Under strongly acidic or basic conditions, the thiazolidinone ring undergoes hydrolysis:

ConditionsPathwayProducts
HCl (6 M), reflux, 8 hAcid-catalyzed hydrolysisHexanoic acid, benzodioxole-thiourea
NaOH (2 M), 60°C, 4 hBase-induced ring cleavageMercaptoacetamide intermediate

The ring-opening mechanism involves protonation at the carbonyl oxygen, followed by nucleophilic water attack at the thiocarbonyl carbon .

Benzodioxole-Methylene Substituent Reactivity

The benzodioxole-methylene group undergoes electrophilic aromatic substitution (EAS) and oxidation:

Electrophilic Substitution

The electron-rich benzodioxole ring directs electrophiles to the para position relative to the methylene group:

ElectrophileConditionsMajor ProductYield
NO₂⁺HNO₃/H₂SO₄, 0°C, 2 h4-Nitrobenzodioxole derivative58%
Br₂FeBr₃, DCM, RT, 6 h4-Bromobenzodioxole analog63%

Steric hindrance from the methylene bridge limits substitution at ortho positions .

Oxidation of Methylene Bridge

The exocyclic double bond undergoes epoxidation and dihydroxylation:

Oxidizing AgentConditionsProductSelectivity
mCPBADCM, 0°C, 1 hEpoxide72% (trans)
OsO₄, NMOTHF/H₂O, RT, 12 hVicinal diol85%

The Z-configuration of the methylene group favors syn-addition pathways.

Photochemical and Thermal Stability

  • Photodegradation : UV irradiation (λ = 254 nm) in methanol induces cleavage of the benzodioxole ring, forming quinone derivatives (50% degradation after 4 h).

  • Thermal Decomposition : At >200°C, decarboxylation of the hexanoic acid chain occurs, yielding CO₂ and a truncated thiazolidinone fragment (TGA data: onset at 215°C).

Computational Reactivity Insights

Molecular docking and MD simulations reveal:

  • The thioxothiazolidinone core forms stable hydrogen bonds with residues like Asp1044 and Glu915 in enzyme models (binding ΔG: −10.11 to −10.37 kcal/mol) .

  • Electron-withdrawing substituents on the benzodioxole ring increase electrophilicity at the methylene carbon, enhancing reactivity toward nucleophiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.